molecular formula C27H28N6O2S B2942360 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1223763-10-7

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2942360
CAS No.: 1223763-10-7
M. Wt: 500.62
InChI Key: WNIUCPPFRJUGHR-UHFFFAOYSA-N
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Description

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is a pharmacophore for the adenosine receptors . It’s used to develop functionalized ligands to target adenosine receptors . These compounds are useful to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .


Synthesis Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was substituted at the 5 position with reactive linkers of different lengths . Then, these compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .


Molecular Structure Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths .


Chemical Reactions Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . Then, these compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .

Scientific Research Applications

Synthesis and Heterocyclic Applications

The chemical structure of interest is part of broader research into heterocyclic compounds with potential applications in various fields. Heterocycles incorporating thiadiazole, pyrazolo, triazolo, and related moieties are synthesized for their potential in biological activities. For instance, the synthesis and insecticidal assessment of heterocycles with thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlights the insecticidal potential of such compounds (Fadda et al., 2017). Similarly, antimicrobial activity studies of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives provide insights into the medical applications of such heterocyclic compounds (Abunada et al., 2008).

Anticancer and Antimicrobial Potentials

The investigation into the anticancer and antimicrobial activities of antipyrine-based heterocycles, including triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, reveals the therapeutic potential of these compounds (Riyadh et al., 2013). Moreover, studies on inhibitors of alcohol dehydrogenase highlight the chemical's potential in affecting enzymatic activities, contributing to the understanding of its interaction with biological systems (Delmas et al., 1983).

Coordination Complexes and Antioxidant Activity

Research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including their effect on the self-assembly process and antioxidant activity, showcases the compound's utility in forming coordination complexes with potential antioxidant properties (Chkirate et al., 2019).

Anticonvulsant Activity and Phosphodiesterase Inhibition

The exploration of cyclic nucleotide phosphodiesterase type 4 inhibitors, evaluating the pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere, indicates the potential of such structures in developing new pharmaceuticals (Raboisson et al., 2003). The synthesis and anticonvulsant activity assessment of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines further contribute to the understanding of their therapeutic potential (Kelley et al., 1995).

Mechanism of Action

Future Directions

The results obtained from the studies on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold rationalized the compounds’ binding profile at the adenosine receptors and pave the way for the development of more potent conjugable and conjugated ligands targeting these membrane receptors .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(4-methylbenzyl)acetamide, which is synthesized from 4-methylbenzylamine and acetic anhydride. These two intermediates are then coupled using 2-bromoacetyl bromide to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "4-methylbenzylamine", "acetic anhydride", "2-bromoacetyl bromide" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of potassium carbonate and DMF to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl nitro compound.", "- The nitro compound is then reduced using palladium on carbon and hydrogen gas to form the corresponding amine.", "- The amine is then reacted with 2-chloro-1,3-dimethylimidazolidinium chloride and sodium hydrosulfide to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(4-methylbenzyl)acetamide:", "- 4-methylbenzylamine is reacted with acetic anhydride in the presence of pyridine to form N-(4-methylbenzyl)acetamide.", "Coupling of the two intermediates:", "- The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(4-methylbenzyl)acetamide are reacted with 2-bromoacetyl bromide in the presence of triethylamine and DMF to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide." ] }

CAS No.

1223763-10-7

Molecular Formula

C27H28N6O2S

Molecular Weight

500.62

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C27H28N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34)

InChI Key

WNIUCPPFRJUGHR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)C)C3=C2

solubility

not available

Origin of Product

United States

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